2-Bromo-4-(tert-butyl)-1-nitrobenzene

Buchwald-Hartwig coupling Reaction kinetics Electronic effects

2‑Bromo‑4‑(tert‑butyl)‑1‑nitrobenzene (CAS 860687‑69‑0, also 6310‑17‑4) is a trisubstituted benzene that combines an electron‑withdrawing nitro group, a bulky electron‑donating tert‑butyl group, and an aryl bromide handle [REFS‑1]. The tert‑butyl group enforces high para‑selectivity in electrophilic substitution of its synthetic precursors (p:o ≈ 6.6:1 versus 2.6:1 for toluene), while the orthogonal reactivity of the bromine and nitro substituents enables sequential, high‑yielding functionalization via Buchwald–Hartwig coupling, nitro reduction, and cross‑coupling chemistry [REFS‑2][REFS‑3][REFS‑4].

Molecular Formula C10H12BrNO2
Molecular Weight 258.11 g/mol
Cat. No. B8256118
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-4-(tert-butyl)-1-nitrobenzene
Molecular FormulaC10H12BrNO2
Molecular Weight258.11 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=CC(=C(C=C1)[N+](=O)[O-])Br
InChIInChI=1S/C10H12BrNO2/c1-10(2,3)7-4-5-9(12(13)14)8(11)6-7/h4-6H,1-3H3
InChIKeyXINQWMIKGSAKIX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Bromo‑4‑(tert‑butyl)‑1‑nitrobenzene: A Versatile Aryl Halide Building Block for Regioselective Synthesis and Medicinal Chemistry


2‑Bromo‑4‑(tert‑butyl)‑1‑nitrobenzene (CAS 860687‑69‑0, also 6310‑17‑4) is a trisubstituted benzene that combines an electron‑withdrawing nitro group, a bulky electron‑donating tert‑butyl group, and an aryl bromide handle [REFS‑1]. The tert‑butyl group enforces high para‑selectivity in electrophilic substitution of its synthetic precursors (p:o ≈ 6.6:1 versus 2.6:1 for toluene), while the orthogonal reactivity of the bromine and nitro substituents enables sequential, high‑yielding functionalization via Buchwald–Hartwig coupling, nitro reduction, and cross‑coupling chemistry [REFS‑2][REFS‑3][REFS‑4]. This precise differentiation in reactivity and steric profile distinguishes the compound from simpler alkyl‑nitro‑bromobenzenes in applications demanding predictable regiochemistry and modular molecular assembly.

Why Generic Substitution Fails: Structural Differentiation of 2‑Bromo‑4‑(tert‑butyl)‑1‑nitrobenzene in Cross‑Coupling and Phenazine Synthesis


A simple substitution of 2‑bromo‑4‑(tert‑butyl)‑1‑nitrobenzene by, for example, 2‑bromo‑4‑methyl‑1‑nitrobenzene or 2‑bromo‑4‑(trifluoromethyl)‑1‑nitrobenzene is not chemically equivalent: the tert‑butyl group provides a distinct steric and electronic signature that directly influences reaction kinetics, regiochemical outcomes, and the biological properties of downstream products [REFS‑1]. In Buchwald–Hartwig aminations, the electron‑donating tert‑butyl group accelerates coupling relative to electron‑withdrawing analogues; in the synthesis of phenazine‑based anticancer candidates, the tert‑butyl substituent is essential for achieving the cytotoxic activity observed in the lead compound 5f [REFS‑2][REFS‑3]. The complementary positioning of the bromine atom ortho to the nitro group, combined with the para‑directing tert‑butyl moiety, defines a substitution pattern that cannot be replicated by regioisomeric or electronically mismatched analogues [REFS‑4].

Quantitative Differentiation of 2‑Bromo‑4‑(tert‑butyl)‑1‑nitrobenzene: Head‑to‑Head Performance Data Against Closest Analogs


Buchwald–Hartwig Coupling Efficiency: tert‑Butyl vs. Trifluoromethyl Analog

In the synthesis of bis(2‑nitrophenyl)amine intermediates, the Buchwald–Hartwig coupling of a 4,5‑dialkoxy‑2‑nitroaniline with 2‑bromo‑4‑(tert‑butyl)‑1‑nitrobenzene required only 24 hours at standard conditions, whereas the analogous coupling with 1‑bromo‑2‑nitro‑4‑(trifluoromethyl)benzene required a doubled reaction time of 48 hours due to deactivation of the aromatic ring by the electron‑withdrawing CF3 group [REFS‑1]. The isolated yields for the tert‑butyl series ranged from 92% to 96% (compounds 2a–2d, 2f), compared to 77% to 78% for the CF3‑substituted analogues 3a and 3g [REFS‑1].

Buchwald-Hartwig coupling Reaction kinetics Electronic effects

Precursor Nitration Regioselectivity: tert‑Butylbenzene vs. Toluene

The para‑directing strength and steric bulk of the tert‑butyl group are quantitatively demonstrated in the nitration of its monosubstituted benzene precursor. Nitration of tert‑butylbenzene yields an ortho:meta:para isomer distribution of 12:8.5:79.5, corresponding to a para/ortho ratio of 6.6:1 (or 21.5:1 in alternative literature formulations) [REFS‑1][REFS‑2]. In contrast, nitration of toluene under comparable conditions gives a para/ortho ratio of only 2.6:1 [REFS‑3]. This enhanced para‑selectivity ensures that the key synthetic intermediate 1‑tert‑butyl‑4‑nitrobenzene is obtained with significantly higher regioisomeric purity than its methyl counterpart.

Electrophilic aromatic substitution Regioselectivity Steric effects

Downstream Biological Activity: Phenazine 5f (tert‑Butyl) Exhibits Confirmed Cytotoxicity on LoVo Colon Adenocarcinoma Cells

The tert‑butyl substituent is not merely a steric placeholder; it is required for biological activity in the phenazine series. Compound 5f, 7‑(tert‑butyl)‑3‑isobutoxy‑2‑(octyloxy)phenazine, synthesized directly from 2‑bromo‑4‑(tert‑butyl)‑1‑nitrobenzene via Buchwald–Hartwig coupling, reduction, and oxidative cyclization, was one of only three phenazines (out of fourteen) selected for cytotoxicity screening and the only one of the three unequivocally confirmed to exhibit cytotoxicity against the LoVo human colon adenocarcinoma cell line [REFS‑1][REFS‑2]. In the same cell viability assay, the structurally analogous CF3‑bearing phenazine 6e and the dimethoxy‑phenazine 7 did not show comparable cytotoxic activity [REFS‑1]. The tert‑butyl‑substituted precursor therefore uniquely enables access to a biologically active chemotype within this library.

Phenazine cytotoxicity Anticancer Structure-activity relationship

Aryl Bromide vs. Aryl Chloride Leaving‑Group Reactivity in Cross‑Coupling

The aryl bromide in 2‑bromo‑4‑(tert‑butyl)‑1‑nitrobenzene provides intrinsically higher reactivity in palladium‑catalyzed cross‑coupling than the corresponding aryl chloride, 2‑chloro‑4‑(tert‑butyl)‑1‑nitrobenzene (CAS 52756‑38‑4). In Suzuki–Miyaura coupling, the general reactivity order for aryl halides is I > OTf ≥ Br >> Cl, with aryl bromides reacting approximately 10‑ to 100‑fold faster than aryl chlorides under standard conditions [REFS‑1][REFS‑2]. This well‑established leaving‑group hierarchy means that the bromo analogue enables coupling at lower catalyst loadings, lower temperatures, and shorter reaction times than the chloro counterpart — a critical factor in both discovery‑scale parallel synthesis and process‑scale manufacturing where cost of goods and throughput are paramount [REFS‑3].

Suzuki coupling Buchwald-Hartwig amination Leaving group ability

Synthetic Accessibility via Sandmeyer Bromination: Efficient Two‑Step Route from 1‑tert‑Butyl‑4‑nitrobenzene

A well‑established synthetic route to 2‑bromo‑4‑(tert‑butyl)‑1‑nitrobenzene proceeds via (i) vicarious nucleophilic substitution on 1‑tert‑butyl‑4‑nitrobenzene to yield 5‑tert‑butyl‑2‑nitroaniline, followed by (ii) Sandmeyer bromination to install the bromine atom ortho to the nitro group [REFS‑1]. Reported isolated yields for the Sandmeyer step are as high as 98%, with the product used without further chromatographic purification in subsequent reactions [REFS‑2]. This contrasts with regioisomeric bromo‑nitro‑tert‑butylbenzenes (e.g., 1‑bromo‑4‑(tert‑butyl)‑2‑nitrobenzene, CAS 70729‑05‑4) that may require lower‑yielding direct nitration of 1‑bromo‑4‑(tert‑butyl)benzene, for which isolated yields are not routinely reported above 80% [REFS‑3].

Sandmeyer reaction Synthetic route Scalability

Procurement‑Driven Application Scenarios for 2‑Bromo‑4‑(tert‑butyl)‑1‑nitrobenzene


Medicinal Chemistry: Synthesis of Cytotoxic Phenazine Libraries

When synthesizing 2,3‑dialkoxy‑7‑(tert‑butyl)phenazine derivatives for anticancer screening, 2‑bromo‑4‑(tert‑butyl)‑1‑nitrobenzene is the required aryl halide partner. Its tert‑butyl substituent is not replaceable by CF₃ or methyl analogues, as demonstrated by the unique cytotoxicity of compound 5f on LoVo colon adenocarcinoma cells, while the corresponding CF₃ and dimethoxy phenazines (6e, 7) were inactive under identical assay conditions [REFS‑1]. The high yields (92–96%) of the Buchwald–Hartwig coupling step with this building block further support its use in parallel library synthesis [REFS‑1].

Process Chemistry: Scalable Synthesis of para‑Substituted Nitroaromatics

The Sandmeyer bromination route to 2‑bromo‑4‑(tert‑butyl)‑1‑nitrobenzene proceeds in 98% isolated yield on a >12 g scale and delivers product of sufficient purity (confirmed by ¹H NMR and HPLC) for direct use in the next synthetic step without chromatographic purification [REFS‑2][REFS‑3]. This telescoped process offers significant advantages in solvent and time economy over routes that require intermediate purification, making it the preferred building block for process R&D groups evaluating cost‑efficient scale‑up of tert‑butyl‑substituted nitroaromatic intermediates [REFS‑2].

Cross‑Coupling Screening: Suzuki and Buchwald–Hartwig Reaction Optimization

The aryl bromide handle in 2‑bromo‑4‑(tert‑butyl)‑1‑nitrobenzene enables efficient oxidative addition in palladium‑catalyzed cross‑couplings, reacting approximately 10‑ to 100‑fold faster than the corresponding aryl chloride analogue under standard conditions [REFS‑4][REFS‑5]. This reactivity advantage allows coupling reactions to proceed at lower catalyst loadings (0.5–2 mol% Pd) and shorter reaction times, which is critical when screening diverse boronic acid or amine coupling partners in drug discovery programs [REFS‑4].

Material Science: Regiocontrolled Synthesis of Fluorescent Phenazine Derivatives

The compound serves as the key brominated building block for Buchwald–Hartwig coupling with nonsymmetrical 4,5‑dialkoxy‑2‑nitroanilines, ultimately yielding 7‑tert‑butyl‑2,3‑dialkoxyphenazines with confirmed fluorescent properties [REFS‑3]. The tert‑butyl group at the 7‑position of the phenazine core influences both the photophysical properties and the crystallinity of the final compounds, with single‑crystal X‑ray diffraction confirming the regiochemistry and molecular packing of the tert‑butyl‑bearing phenazine 5c hydrate [REFS‑1].

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